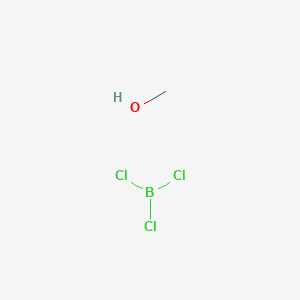
Boron trichloride-methanol
説明
Boron trichloride-methanol is a derivatizing reagent primarily used in the esterification of fatty acids to fatty acid methyl ester (FAME) .
Synthesis Analysis
Boron trichloride-methanol is produced industrially by direct chlorination of boron oxide and carbon at 501 °C . The reaction is as follows: B2O3 + 3C + 3Cl2 → 2BCl3 + 3CO . It is also used in the esterification of free fatty acids .Molecular Structure Analysis
Boron trichloride is a trigonal planar molecule like the other boron trihalides, and has a bond length of 175pm . A degree of π-bonding has been proposed to explain the short B− Cl distance .Chemical Reactions Analysis
Boron trichloride-methanol is a powerful acidic catalyst for the esterification of fatty acids . It is used in the esterification of fatty acids to fatty acid methyl ester (FAME) .Physical And Chemical Properties Analysis
Boron trichloride is a colorless gas that is highly reactive towards water . It has a molar mass of 117.17 g/mol, a density of 1.326 g/cm3, a melting point of -107.3 °C, and a boiling point of 12.6 °C .科学的研究の応用
Esterification and Methylation
- Boron trichloride-methanol (BCl₃-CH₃OH) has been used effectively for methanolysis of unsaturated fatty acids and triglycerides, producing esters free from contaminants. This contrasts with boron trifluoride, which led to some losses of unsaturated esters at high temperatures (Klopfenstein, 1971).
- BCl₃-CH₃OH has been used to methylate cinnamic acids in plant tissues, demonstrating its utility in organic synthesis and analysis (Bourne, Macleod, & Pridham, 1963).
Kinetic Studies
- In the field of spectroscopy, BCl₃-CH₃OH has been studied for its reaction kinetics with methanol in the gas phase, helping to understand the mechanisms of chemical reactions (Balashov et al., 2013).
Deprotection in Organic Chemistry
- The boron trifluoride–methanol complex has shown remarkable deprotection selectivity in organic synthesis, especially in the deacetylation of acetanilides. This demonstrates its potential as a mild and powerful reagent for specific deprotection reactions (Miltsov et al., 2016).
Catalysis
- Boron trifluoride supported on nano-SiO2 and used in methanol has been identified as an efficient and reusable heterogeneous catalyst for certain organic reactions, such as the synthesis of bis(indolyl)methanes and oxindole derivatives (Saffar-Teluri, 2014).
Analytical Chemistry
- In the analysis of fatty acids, BCl₃-CH₃OH has been used for the direct transesterification of fatty acids in tissues, proving to be a useful and acceptable procedure for analysis (Rule, 1997).
- The complex has also been employed in a fluorometric method for measuring wheat germ content in flour milling products, showcasing its versatility in analytical methods (Barnes & Jørgensen, 1987).
作用機序
Safety and Hazards
Boron trichloride-methanol is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It is fatal if inhaled and may cause respiratory irritation .
Relevant Papers Several papers have been published on the topic of Boron trichloride-methanol. For instance, a paper by W.E. Klopfenstein discusses the methylation of unsaturated acids using boron trihalide-methanol reagents . Another paper discusses the use of Boron trichloride-methanol as a derivatization reagent for reliable and accurate identification and quantification of fatty acids mixtures by GC-FID .
特性
IUPAC Name |
methanol;trichloroborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXBOQYSUXGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(Cl)(Cl)Cl.CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BCl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36254-91-8 | |
| Record name | Boron Trichloride - Methanol Reagent (5-10%) [for Esterification] (1ml*10) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





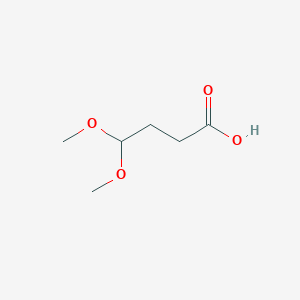
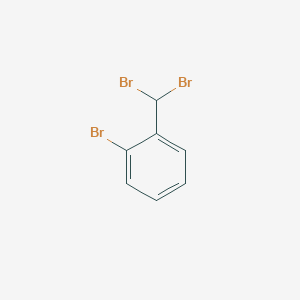
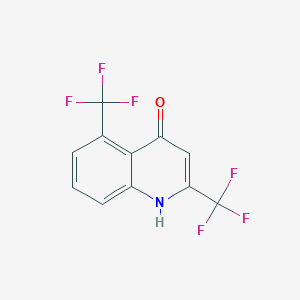
![Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis-](/img/structure/B3189849.png)
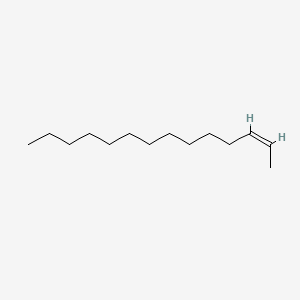


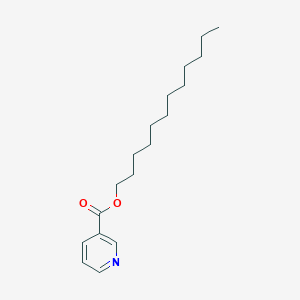
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)

